LY 345899

Description

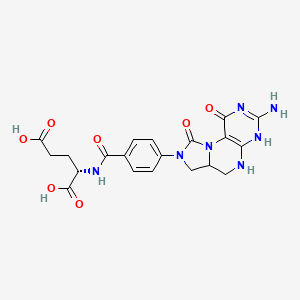

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNFRYBHBVDHSG-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of LY345899: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a potent folate analog inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, with primary activity against the cytosolic MTHFD1 and the mitochondrial MTHFD2. These enzymes are critical components of one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and other macromolecules required for cell growth and proliferation. Due to the heightened demand for these building blocks in rapidly dividing cancer cells, targeting one-carbon metabolism has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of the mechanism of action of LY345899, including its molecular targets, downstream cellular effects, and preclinical anti-tumor activity. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Core Mechanism of Action

LY345899 exerts its biological effects by competitively inhibiting the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[1][2] These enzymes catalyze key steps in the folate-mediated one-carbon metabolic pathway. MTHFD2, in particular, is highly expressed in many types of cancer cells and embryonic tissues but has low to no expression in most normal adult tissues, making it an attractive therapeutic target.[2]

The inhibition of MTHFD1 and MTHFD2 by LY345899 disrupts the production of one-carbon units, leading to a depletion of the nucleotide pool necessary for DNA synthesis and repair. This ultimately results in cell cycle arrest and apoptosis in cancer cells.[1] The dual targeting of both the cytosolic and mitochondrial MTHFD isoforms may lead to a more comprehensive inhibition of one-carbon metabolism.

Quantitative Data Summary

The inhibitory potency of LY345899 against its primary targets, MTHFD1 and MTHFD2, has been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| MTHFD1 | 96 |

| MTHFD2 | 663 |

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the mechanism of action of LY345899, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of one-carbon metabolism and the inhibitory action of LY345899.

Caption: Experimental workflow for the MTHFD2 enzyme inhibition assay.

Experimental Protocols

MTHFD2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of LY345899 against recombinant human MTHFD2 enzyme.

Materials:

-

Recombinant human MTHFD2 protein

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

NAD+

-

5,10-methylenetetrahydrofolate (5,10-CH2-THF)

-

LY345899

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of LY345899 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the LY345899 stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of recombinant MTHFD2 enzyme

-

Varying concentrations of LY345899 or vehicle control (DMSO)

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding a mixture of NAD+ and 5,10-CH2-THF to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes. The increase in absorbance corresponds to the production of NADH.

-

Calculate the initial reaction velocity (rate of NADH production) for each concentration of LY345899.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the LY345899 concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of LY345899 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)

-

Complete cell culture medium

-

LY345899

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of LY345899 in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with medium containing the various concentrations of LY345899 or a vehicle control.

-

Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the LY345899 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cell Cycle Analysis

Objective: To determine the effect of LY345899 on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

LY345899

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with LY345899 at various concentrations for a specified time.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Colorectal Cancer Xenograft Study

Objective: To evaluate the anti-tumor efficacy of LY345899 in a murine xenograft model of colorectal cancer.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human colorectal cancer cell line (e.g., HCT116, SW620)

-

Matrigel (optional)

-

LY345899 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject a suspension of human colorectal cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer LY345899 (e.g., 5-10 mg/kg via intraperitoneal injection, 5 days/week) or the vehicle control to the respective groups.

-

Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

At the end of the study (e.g., after 4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Weigh the excised tumors and perform further analyses as needed (e.g., histopathology, biomarker analysis).

-

Compare the tumor growth and final tumor weights between the LY345899-treated and control groups to assess anti-tumor efficacy.

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, key enzymes in one-carbon metabolism. By disrupting the synthesis of essential building blocks for DNA replication, LY345899 effectively inhibits the proliferation of cancer cells and demonstrates significant anti-tumor activity in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of LY345899 and other inhibitors of one-carbon metabolism in the development of novel cancer therapies.

References

LY345899 as a Folate Analog: A Technical Guide to its Mechanism of Action and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: LY345899 is a potent, folate-based small molecule inhibitor targeting key enzymes in the one-carbon metabolic pathway. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of LY345899. It details the compound's inhibitory effects on methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), its impact on cancer cell proliferation, and the methodologies used to characterize its activity.

Core Mechanism of Action

LY345899 functions as a folate analog, competitively inhibiting the bifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase, with activity against both the cytoplasmic (MTHFD1) and mitochondrial (MTHFD2) isoforms.[1][2][3] These enzymes are critical components of one-carbon metabolism, a network of pathways that provides one-carbon units (e.g., formyl groups) for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][4]

MTHFD2 is highly expressed in embryonic tissues and a wide range of tumors, but its expression is low or absent in most normal adult tissues, making it an attractive target for cancer therapy. By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts the production of one-carbon units, leading to a depletion of the nucleotide pool. This metabolic starvation induces replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in rapidly proliferating cancer cells. Furthermore, inhibition of this pathway can disturb cellular redox homeostasis, contributing to cell death under conditions of oxidative stress. Although it inhibits both isoforms, LY345899 is a more potent inhibitor of MTHFD1 compared to MTHFD2.

Quantitative Data

The inhibitory activity of LY345899 has been quantified against both human MTHFD1 and MTHFD2 enzymes. The compound demonstrates nanomolar potency, with a clear preference for the cytoplasmic MTHFD1 isoform.

Table 1: In Vitro Enzyme Inhibition Data

| Target Enzyme | Parameter | Value (nM) | References |

|---|---|---|---|

| MTHFD1 (human) | IC₅₀ | 96 | |

| MTHFD1 (human) | Kᵢ | 18 |

| MTHFD2 (human) | IC₅₀ | 663 | |

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of LY345899 in various colorectal cancer (CRC) models.

Table 2: Summary of In Vivo Efficacy

| Cancer Model | Animal Model | Administration | Key Findings | References |

|---|

| Colorectal Cancer (CRC) | SW620 or PDX-based BALB/c nude mice | 5-10 mg/kg, Intraperitoneal injection, 5 days/week for 4 weeks | Potent antitumor activity; lower cell proliferation and higher apoptosis; decreased tumor volume and metastasis. No significant toxicity or weight loss observed. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the function of LY345899.

This protocol outlines a standard procedure to measure the half-maximal inhibitory concentration (IC₅₀) of LY345899 against recombinant MTHFD1 or MTHFD2.

-

Reagents and Materials:

-

Recombinant human MTHFD1 or MTHFD2 protein.

-

Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF).

-

Cofactor: NAD⁺ (for MTHFD2) or NADP⁺ (for MTHFD1).

-

LY345899 stock solution (in DMSO).

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂).

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of LY345899 in assay buffer, ranging from high micromolar to low nanomolar concentrations. Include a DMSO-only vehicle control.

-

In each well of the microplate, add the assay buffer, the appropriate cofactor (NAD⁺ or NADP⁺), and the serially diluted LY345899 or vehicle control.

-

Add the recombinant enzyme (MTHFD1 or MTHFD2) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (CH₂-THF).

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol describes a typical workflow for assessing the anti-tumor efficacy of LY345899 in an immunodeficient mouse model.

-

Cell Culture and Implantation:

-

Culture a human cancer cell line (e.g., SW620 colorectal cancer cells) under standard conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 1-5 million cells into the flank of immunodeficient mice (e.g., BALB/c nude).

-

-

Tumor Growth and Treatment:

-

Monitor mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into a vehicle control group and one or more LY345899 treatment groups.

-

Administer LY345899 via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 5-10 mg/kg, daily for 5 days/week).

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor mouse body weight and overall health throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or apoptosis markers like cleaved caspase-3).

-

CETSA is used to verify direct target engagement of a drug in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

-

Cell Treatment and Lysis:

-

Culture relevant cancer cells to ~80% confluency.

-

Treat cells with either LY345899 at a desired concentration or a vehicle control (DMSO) and incubate for a set period.

-

Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

-

Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris.

-

-

Heat Challenge:

-

Aliquot the cell lysate from both treated and control groups into separate PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Analysis:

-

Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble MTHFD1/MTHFD2 remaining in the supernatant at each temperature point using Western blotting or another protein quantification method.

-

Binding of LY345899 is expected to increase the thermal stability of MTHFD1/MTHFD2, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plotting the soluble protein fraction against temperature generates a "melting curve" for the target protein.

-

References

The Dual Inhibitory Profile of LY345899 on MTHFD1 and MTHFD2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of the folate analog LY345899 against two key enzymes in one-carbon metabolism: methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). Upregulation of these enzymes is a critical metabolic adaptation in many cancers, making them attractive targets for therapeutic intervention. This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing enzymatic activity, and visualizes the relevant biological pathways.

Core Findings: Quantitative Inhibitory Activity

LY345899 acts as a dual inhibitor of both MTHFD1 and MTHFD2, albeit with a significantly higher potency for the cytosolic MTHFD1 enzyme. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.

| Enzyme | Inhibitor | IC50 (nM) |

| MTHFD1 | LY345899 | 96 |

| MTHFD2 | LY345899 | 663 |

This approximate 7-fold selectivity for MTHFD1 over MTHFD2 is a critical consideration in the design and interpretation of studies utilizing LY345899 as a chemical probe.

Signaling Pathways and a General Experimental Workflow

The following diagrams illustrate the one-carbon metabolism pathway, highlighting the roles of MTHFD1 and MTHFD2, and a generalized workflow for determining enzyme inhibition.

Experimental Protocols

The following is a representative protocol for determining the IC50 values of LY345899 against the dehydrogenase/cyclohydrolase (DC) domains of human MTHFD1 and MTHFD2, based on the methodology described by Gustafsson et al. (2017) and the use of the NAD(P)H-Glo™ Detection System.

Materials and Reagents

-

Enzymes: Purified recombinant human MTHFD2 (amino acids 36-350) and the DC domain of MTHFD1 (amino acids 1-306).

-

Inhibitor: LY345899 dissolved in DMSO.

-

Assay Plate: 384-well white Proxiplate.

-

Detection Reagent: NAD(P)H-Glo™ Detection System (Promega). This system provides a reductase, a proluciferin reductase substrate, and a luciferase-containing reagent to produce a luminescent signal proportional to the amount of NAD(P)H.

-

Substrate/Cofactor Solution: A solution containing 5,10-methylenetetrahydrofolate (the substrate for the dehydrogenase reaction) and NAD+ (the cofactor for MTHFD2) or NADP+ (the cofactor for MTHFD1).

-

Assay Buffer: A suitable buffer to maintain pH and provide necessary ions for enzyme activity (e.g., Tris-HCl buffer with MgCl2).

-

Negative Control: DMSO.

Procedure

-

Inhibitor Preparation: An eight-point serial dilution of LY345899 is prepared in DMSO. The starting concentration for the MTHFD2 assay was 10 µM, and for the MTHFD1 assay, it was 1 µM.

-

Assay Plate Setup: The serial dilutions of LY345899 are transferred to a 384-well assay plate. DMSO is added to the negative control wells. Each concentration is typically run in duplicate.

-

Enzyme Addition: A solution containing the purified MTHFD1 or MTHFD2 enzyme is added to all wells of the assay plate. The plate is then incubated to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate/cofactor solution to all wells.

-

Incubation: The plate is incubated for 60 minutes to allow the enzymatic reaction to proceed.

-

Signal Detection: After the incubation period, the NAD(P)H-Glo™ Detection Reagent is added to all wells. This reagent stops the enzymatic reaction and initiates a luminescent signal proportional to the amount of NADH (for MTHFD2) or NADPH (for MTHFD1) produced.

-

Data Acquisition: The luminescence of each well is measured using a plate reader.

Data Analysis

-

Background Subtraction: The average luminescence from wells containing no enzyme is subtracted from all other wells.

-

Normalization: The data is normalized by setting the average signal from the DMSO-treated (uninhibited) wells to 100% activity and the background-subtracted signal from the highest inhibitor concentration wells to 0% activity.

-

Dose-Response Curve: The percent inhibition is plotted against the logarithm of the inhibitor concentration.

-

IC50 Determination: The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response curve to a suitable nonlinear regression model (e.g., a four-parameter logistic equation). The dose-response curve for MTHFD2 was determined seven times and twice for MTHFD1 to ensure reproducibility.

This comprehensive approach allows for the precise determination of the inhibitory potency of compounds like LY345899 against MTHFD1 and MTHFD2, providing valuable data for the development of novel cancer therapeutics targeting one-carbon metabolism.

The Role of LY345899 in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY345899 is a potent folate analog that acts as a competitive inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, with inhibitory activity against both the cytosolic MTHFD1 and the mitochondrial MTHFD2 isoforms.[1][2] Its impact on cellular redox homeostasis is a critical aspect of its mechanism of action, primarily mediated through the inhibition of MTHFD2. This enzyme plays a crucial role in mitochondrial one-carbon metabolism, a pathway intrinsically linked to the production of NADPH, a key cellular reductant.[3][4] By disrupting MTHFD2 function, LY345899 perturbs the cellular NADPH/NADP+ balance, leading to increased oxidative stress and subsequent cell death, a vulnerability that is particularly pronounced in cancer cells.[5] This technical guide provides an in-depth overview of the core mechanisms of LY345899, with a focus on its role in modulating cellular redox homeostasis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

LY345899 functions as a dual inhibitor of MTHFD1 and MTHFD2, enzymes that are pivotal in one-carbon metabolism. This metabolic pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.

-

MTHFD1 (Cytosolic): This trifunctional enzyme is crucial for the cytosolic folate cycle, contributing to purine (B94841) synthesis.

-

MTHFD2 (Mitochondrial): This bifunctional enzyme is a key component of the mitochondrial folate pathway. It is highly expressed in embryonic and cancer cells but has low to no expression in most normal adult tissues, making it an attractive therapeutic target. MTHFD2 is a significant source of mitochondrial NADPH, which is essential for regenerating antioxidants like glutathione (B108866) and thioredoxin, thereby protecting the cell from oxidative damage.

Inhibition of MTHFD2 by LY345899 leads to a depletion of the mitochondrial one-carbon unit pool and a reduction in NADPH production. This disruption of redox homeostasis results in an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of LY345899.

Table 1: Inhibitory Activity of LY345899

| Target | IC50 | Ki | Reference(s) |

| MTHFD1 | 96 nM | 18 nM | |

| MTHFD2 | 663 nM | N/A |

Table 2: In Vivo Efficacy of LY345899 in a Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Model

| Treatment Group | Mean Tumor Weight (mg) [SD] | Number of Mice (n) | P-value | Reference(s) |

| Vehicle | 1.83 [0.19] | 10 | < .001 | |

| LY345899 | 0.74 [0.30] | 10 | < .001 |

Signaling Pathways

The regulation of MTHFD2 and the downstream effects of its inhibition by LY345899 are integrated with key oncogenic signaling pathways.

Caption: Signaling pathway of MTHFD2 regulation and the impact of LY345899.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of LY345899 on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

LY345899

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of LY345899 in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of LY345899. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for a cell viability (MTT) assay.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of LY345899 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cells (e.g., colorectal cancer cells) or patient-derived tumor fragments

-

Matrigel (optional)

-

LY345899

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers

-

Analytical balance

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) or implant patient-derived tumor fragments into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Administration: Administer LY345899 (e.g., 5-10 mg/kg) or vehicle solution via intraperitoneal injection daily or as per the experimental design.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice and excise the tumors.

-

Data Analysis: Weigh the excised tumors and compare the mean tumor weight and volume between the treatment and control groups.

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

LY345899 represents a significant tool for investigating the role of one-carbon metabolism in cellular redox homeostasis. Its ability to inhibit MTHFD2 and consequently disrupt NADPH production provides a clear mechanism for inducing oxidative stress in cancer cells. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential and the intricate molecular consequences of targeting this critical metabolic pathway. Understanding the interplay between one-carbon metabolism, redox balance, and oncogenic signaling is paramount for the development of novel anti-cancer strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of LY345899 on One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY345899 is a folate analog that acts as a potent inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, particularly MTHFD1 and MTHFD2. These enzymes are critical components of one-carbon metabolism, a complex network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids, as well as for maintaining cellular redox balance. By targeting MTHFD1 and MTHFD2, LY345899 disrupts the one-carbon metabolic pathway, leading to significant anti-tumor effects. This technical guide provides an in-depth analysis of the mechanism of action of LY345899, focusing on its effects on one-carbon metabolism. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to LY345899 and One-Carbon Metabolism

One-carbon metabolism is a fundamental cellular process that involves the transfer of one-carbon units in various biological reactions. This pathway is compartmentalized between the cytoplasm and mitochondria and is crucial for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] The methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes play a central role in this pathway. MTHFD1 is a trifunctional enzyme primarily located in the cytoplasm, while MTHFD2 is a bifunctional enzyme found in the mitochondria.[1]

LY345899 is a small molecule inhibitor that targets both MTHFD1 and MTHFD2, albeit with different potencies.[2] Its inhibitory action disrupts the flow of one-carbon units, leading to a cascade of downstream effects that are particularly detrimental to rapidly proliferating cancer cells, which have a high demand for nucleotides.

Mechanism of Action of LY345899

The primary mechanism of action of LY345899 is the competitive inhibition of MTHFD1 and MTHFD2. This inhibition leads to a depletion of one-carbon units, which has several significant downstream consequences for cancer cells.

Inhibition of De Novo Nucleotide Synthesis

The one-carbon units supplied by the folate cycle are essential for the synthesis of purines and thymidylate. By blocking MTHFD1 and MTHFD2, LY345899 effectively curtails the production of these vital precursors for DNA and RNA synthesis. This leads to an arrest of the cell cycle in the S-phase, as cells are unable to replicate their DNA, and can ultimately trigger apoptosis.[1]

Induction of Metabolic and Oxidative Stress

The MTHFD-catalyzed reactions are also important for maintaining cellular redox homeostasis, particularly through the production of NADPH.[1] Inhibition of MTHFD2 by LY345899 has been shown to disturb the NADPH/NADP+ ratio and the balance of reduced to oxidized glutathione (B108866) (GSH/GSSG). This disruption of redox balance increases the levels of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of LY345899 and its effects on cellular processes.

Table 1: Inhibitory Activity of LY345899 against MTHFD1 and MTHFD2

| Target | IC50 (nM) | Reference |

| MTHFD1 | 96 | |

| MTHFD2 | 663 |

Table 2: Cellular Effects of LY345899 in Colorectal Cancer Cells

| Parameter | Cell Line(s) | Effect | Concentration | Reference |

| NADPH/NADP+ Ratio | HCT116, SW620, LoVo | Decreased | 10 µM | |

| GSH/GSSG Ratio | HCT116, SW620, LoVo | Decreased | 10 µM | |

| Reactive Oxygen Species (ROS) | HCT116, SW620, LoVo | Increased | 10 µM | |

| Cell Viability | SW620, LoVo | Decreased | Not specified | |

| Tumor Growth (in vivo) | Patient-Derived Xenograft | Reduced | 10 mg/kg |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by LY345899 and the general workflows for the experimental protocols described in the subsequent section.

Figure 1. Simplified signaling pathway of LY345899's effect on one-carbon metabolism.

Figure 2. General experimental workflow for studying the effects of LY345899.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of LY345899 on one-carbon metabolism and cellular functions.

MTHFD1/2 Enzymatic Assay

This assay measures the dehydrogenase activity of MTHFD1 and MTHFD2 by monitoring the production of NADH.

-

Reagents and Materials:

-

Recombinant human MTHFD1 and MTHFD2 enzymes

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Cofactor: NAD+

-

LY345899

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of LY345899 in the assay buffer.

-

In a 96-well plate, add the recombinant MTHFD1 or MTHFD2 enzyme and the various concentrations of LY345899.

-

Initiate the reaction by adding the substrate (CH2-THF) and cofactor (NAD+).

-

Immediately measure the absorbance at 340 nm to monitor the production of NADH over time.

-

Calculate the initial reaction rates and determine the IC50 value of LY345899.

-

Measurement of Intracellular NADPH/NADP+ Ratio

This protocol describes a colorimetric assay to determine the ratio of NADPH to NADP+.

-

Reagents and Materials:

-

Cell lysis buffer

-

NADP+/NADPH Extraction Buffer

-

0.2 M HCl and 0.2 M NaOH

-

NADP/NADPH assay kit (containing glucose-6-phosphate dehydrogenase, G6P, and a colorimetric probe)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Culture cells to the desired confluency and treat with LY345899.

-

Harvest cells and lyse them using the NADP+/NADPH Extraction Buffer.

-

To measure NADPH, treat a portion of the lysate with 0.2 M HCl to degrade NADP+. To measure total NADP(H), use an untreated portion of the lysate.

-

Neutralize the samples.

-

Add the assay reagents from the kit to a 96-well plate.

-

Add the prepared cell lysates to the wells.

-

Incubate at room temperature and then measure the absorbance at the recommended wavelength (typically around 450 nm).

-

Calculate the concentrations of NADPH and total NADP(H) from a standard curve.

-

Determine the NADP+ concentration by subtracting the NADPH concentration from the total NADP(H) concentration.

-

Calculate the NADPH/NADP+ ratio.

-

Measurement of Intracellular GSH/GSSG Ratio

This protocol outlines a luminescence-based assay to determine the ratio of reduced to oxidized glutathione.

-

Reagents and Materials:

-

Cell lysis buffer

-

GSH/GSSG-Glo™ Assay kit (Promega) or similar

-

96-well white-walled microplate

-

Luminometer

-

-

Procedure:

-

Culture and treat cells with LY345899 as described previously.

-

For total glutathione measurement, lyse the cells with the provided lysis reagent.

-

For GSSG measurement, first treat the cells with a masking agent to block reduced GSH, then lyse the cells.

-

Add the detection reagent, which contains glutathione S-transferase and a luciferin (B1168401) derivative.

-

Incubate at room temperature to allow the enzymatic reaction to proceed.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the concentrations of total glutathione and GSSG from a standard curve.

-

Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

-

Calculate the GSH/GSSG ratio.

-

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

-

Reagents and Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Culture and treat cells with LY345899.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Reagents and Materials:

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Culture and treat cells with LY345899.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples immediately by flow cytometry.

-

Differentiate cell populations based on their fluorescence:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, key enzymes in one-carbon metabolism. Its mechanism of action involves the disruption of nucleotide synthesis and the induction of metabolic and oxidative stress, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting one-carbon metabolism with LY345899 and similar compounds. Further research into the nuanced effects of this inhibitor on different cancer types and its potential for combination therapies is warranted.

References

LY345899: A Technical Guide to its Inhibition of MTHFD1 and MTHFD2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of LY345899 against methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), two key enzymes in one-carbon metabolism. This document details the inhibitor's potency, the experimental protocols for determining its activity, and the relevant signaling pathways.

Core Data: Ki and IC50 Values

LY345899 is a folate analog that acts as a competitive inhibitor of both MTHFD1 and MTHFD2.[1] It exhibits a higher potency for the cytoplasmic MTHFD1 isoform compared to the mitochondrial MTHFD2. The inhibitory constants are summarized in the table below.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) |

| LY345899 | MTHFD1 | 96[1] | 18[1] |

| LY345899 | MTHFD2 | 663[1] | Not Reported |

Signaling Pathways

MTHFD1 and MTHFD2 are crucial for providing one-carbon units for the synthesis of nucleotides and other essential biomolecules. Their inhibition by LY345899 disrupts these processes, impacting cell proliferation and survival, particularly in cancer cells which have a high demand for one-carbon units.

One-Carbon Metabolism and Nucleotide Synthesis

The primary mechanism of action of LY345899 is the disruption of the one-carbon metabolic pathway. MTHFD1 (cytoplasmic) and MTHFD2 (mitochondrial) catalyze key steps in the folate cycle, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By competitively inhibiting these enzymes, LY345899 depletes the cellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

One-Carbon Metabolism Pathway and Inhibition by LY345899.

PI3K/AKT/mTOR Signaling Pathway

Recent studies have implicated MTHFD1 and MTHFD2 in the regulation of major signaling pathways that control cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. MTHFD1 has been shown to regulate autophagy and promote tumor growth and metastasis in colorectal cancer through this pathway. Similarly, MTHFD2 can facilitate breast cancer cell proliferation via the AKT signaling pathway. The inhibition of these enzymes by LY345899 may therefore have downstream effects on these critical signaling cascades.

MTHFD1/2 and the PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays to determine the inhibitory activity of compounds like LY345899 against MTHFD1 and MTHFD2.

MTHFD2 Dehydrogenase Inhibition Assay

This assay measures the inhibition of the NAD+-dependent dehydrogenase activity of MTHFD2.

Materials:

-

Recombinant human MTHFD2 enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2, 0.01% Tween-20

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Cofactor: NAD+

-

Test Compound (e.g., LY345899) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of measuring fluorescence or absorbance for NADH detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup:

-

Add 1 µL of the compound solution to the wells of a 384-well plate.

-

Prepare an enzyme solution by diluting recombinant MTHFD2 in the assay buffer. Add 10 µL of this solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Initiation of Reaction:

-

Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each well.

-

-

Incubation and Detection:

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of NADH produced using a suitable detection reagent (e.g., a diaphorase/resazurin coupled system that measures resorufin (B1680543) fluorescence).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Experimental Workflow for MTHFD2 Inhibition Assay.

MTHFD1 Dehydrogenase Inhibition Assay

The protocol for the MTHFD1 dehydrogenase assay is similar to that of MTHFD2, with the key difference being the cofactor used. MTHFD1 utilizes NADP+ as a cofactor for its dehydrogenase activity.

Materials:

-

Recombinant human MTHFD1 enzyme

-

Assay Buffer: (Similar to MTHFD2 assay buffer, e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Cofactor: NADP+

-

Test Compound (e.g., LY345899) dissolved in DMSO

-

96- or 384-well assay plates

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Compound and Reagent Preparation: As described for the MTHFD2 assay, prepare serial dilutions of the inhibitor. Prepare solutions of recombinant MTHFD1, CH2-THF, and NADP+ in the assay buffer.

-

Reaction Setup: In a temperature-controlled cuvette or microplate well, combine the assay buffer, MTHFD1 enzyme, and the test compound at various concentrations.

-

Initiation and Measurement: Initiate the reaction by adding CH2-THF and NADP+. Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time curves. Calculate the percent inhibition and determine the IC50 value as described for the MTHFD2 assay. To determine the Ki value for a competitive inhibitor, the assay should be performed at multiple substrate concentrations, and the data can be analyzed using a Cheng-Prusoff plot or by direct fitting to the appropriate inhibition model.

Conclusion

LY345899 is a potent dual inhibitor of MTHFD1 and MTHFD2, with a preference for MTHFD1. Its ability to disrupt one-carbon metabolism and impinge on critical cell signaling pathways makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols provided herein offer a framework for the accurate determination of the inhibitory potency of LY345899 and other related compounds.

References

An In-depth Technical Guide on LY345899 and its Impact on Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY345899 is a folate analog that has garnered significant interest in the field of oncology for its role as an inhibitor of one-carbon metabolism, a key pathway in the synthesis of nucleotides essential for cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of LY345899, its quantitative impact on target enzymes, and detailed experimental protocols for its evaluation. By inhibiting methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, particularly MTHFD1 and MTHFD2, LY345899 disrupts the production of purines and thymidylate, leading to cell cycle arrest and apoptosis in cancer cells. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-cancer therapeutics targeting metabolic pathways.

Introduction to LY345899

LY345899 is a potent folate analog that acts as a competitive inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes.[1] These enzymes, with isoforms in both the cytoplasm (MTHFD1) and mitochondria (MTHFD2), are critical components of one-carbon metabolism. This metabolic pathway is responsible for providing one-carbon units for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] In rapidly proliferating cancer cells, the demand for nucleotides is significantly elevated, making one-carbon metabolism an attractive target for therapeutic intervention.[2]

MTHFD2, in particular, is highly expressed in many types of cancer cells while having low or no expression in most normal adult tissues, making it a promising target for cancer therapy.[4] LY345899's ability to inhibit both MTHFD1 and MTHFD2 allows it to effectively shut down one-carbon unit production in both the cytoplasm and mitochondria, leading to a profound anti-proliferative effect on cancer cells.

Mechanism of Action

LY345899 exerts its anti-cancer effects by disrupting the folate cycle within one-carbon metabolism. Specifically, it inhibits the dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2. This inhibition blocks the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical precursor for purine (B94841) synthesis. The depletion of the 10-formyltetrahydrofolate pool directly curtails the production of purine nucleotides (adenine and guanine). This leads to an "S-phase" arrest in the cell cycle, as DNA replication cannot proceed without the necessary building blocks, ultimately triggering apoptosis.

Furthermore, the disruption of the folate cycle can lead to metabolic stress, including an imbalance in the NAD+/NADH ratio, which can further contribute to cell death.

Quantitative Data

The inhibitory activity of LY345899 and other relevant MTHFD inhibitors has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to evaluate the potency of these compounds.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| LY345899 | MTHFD1 | 96 | 18 | |

| MTHFD2 | 663 | - | ||

| TH9619 | MTHFD1/MTHFD2 | 47 | - | |

| DS18561882 | MTHFD2 | 6.3 | - | |

| MTHFD1 | 570 | - | ||

| DS44960156 | MTHFD2 | 1600 | - | |

| MTHFD1 | >30000 | - |

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and LY345899 Inhibition

The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon metabolism pathway and the point of inhibition by LY345899.

Caption: Inhibition of MTHFD1 and MTHFD2 by LY345899.

Experimental Workflow for Evaluating MTHFD Inhibitors

The evaluation of a novel MTHFD inhibitor like LY345899 typically follows a multi-step process, from initial biochemical assays to in vivo efficacy studies.

Caption: A typical workflow for MTHFD inhibitor evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of LY345899 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SW620 colorectal cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

LY345899 (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of LY345899 in complete medium. A typical starting concentration range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest LY345899 concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for MTHFD2 Expression

This protocol is used to determine the levels of MTHFD2 protein in cancer cells following treatment with LY345899.

Materials:

-

Cancer cells treated with LY345899

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MTHFD2 (e.g., from Proteintech or Santa Cruz Biotechnology)

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with LY345899 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-MTHFD2 antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the MTHFD2 signal to the loading control.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of LY345899 in a colorectal cancer patient-derived xenograft (PDX) model.

Materials:

-

Immunodeficient mice (e.g., NOD-scid gamma mice)

-

Patient-derived colorectal cancer tissue

-

Matrigel

-

LY345899 formulation for intraperitoneal injection

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation: Surgically implant a small piece of fresh human colorectal cancer tissue subcutaneously into the flank of each immunodeficient mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control via intraperitoneal injection, typically 5 days a week for 4 weeks.

-

Tumor Measurement: Measure tumor volume with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of LY345899.

Conclusion

LY345899 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting one-carbon metabolism. Its ability to disrupt nucleotide synthesis through the inhibition of MTHFD1 and MTHFD2 provides a strong rationale for its continued investigation in preclinical and clinical settings. The experimental protocols and data presented in this technical guide offer a framework for researchers to further explore the potential of LY345899 and other MTHFD inhibitors as novel anti-cancer therapies. Continued research in this area will be crucial for optimizing the therapeutic application of these agents and identifying patient populations most likely to benefit from this targeted metabolic approach.

References

- 1. researchgate.net [researchgate.net]

- 2. MTHFD2 Polyclonal Antibody (PA5-141104) [thermofisher.com]

- 3. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Preclinical Research Applications of LY345899: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY345899 is a folate analog that has garnered significant interest in preclinical research for its role as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] These enzymes are critical components of one-carbon metabolism, a fundamental cellular process essential for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[3][4][5] The upregulation of one-carbon metabolism is a hallmark of rapidly proliferating cells, particularly cancer cells, making its key enzymes attractive targets for therapeutic intervention.[6] This technical guide provides an in-depth overview of the preclinical research applications of LY345899, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

LY345899 exerts its biological effects by competitively inhibiting both the cytosolic MTHFD1 and the mitochondrial MTHFD2 enzymes.[2][7] This inhibition disrupts the folate cycle, leading to a depletion of one-carbon units necessary for de novo purine (B94841) and thymidylate synthesis.[4] The consequence for rapidly dividing cells, such as cancer cells, is an inability to produce the necessary building blocks for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[2]

Furthermore, by inhibiting MTHFD1/2, LY345899 can disturb the cellular redox balance by affecting the ratios of NADPH/NADP+ and reduced/oxidized glutathione (B108866) (GSH/GSSG), leading to increased reactive oxygen species (ROS) and enhanced cell death under conditions of oxidative stress.[1][2]

Quantitative Data Presentation

The inhibitory activity of LY345899 against MTHFD1 and MTHFD2 has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

| Parameter | Target | Value | Reference |

| IC50 | MTHFD1 | 96 nM | [1][2] |

| IC50 | MTHFD2 | 663 nM | [1][2] |

| Ki | MTHFD1 | 18 nM | [2] |

Table 1: In Vitro Inhibitory Activity of LY345899. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of LY345899 for its primary targets, MTHFD1 and MTHFD2.

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| SW620 or PDX-based BABL/c nude mice | Colorectal Cancer (CRC) | 5-10 mg/kg, intraperitoneal injection, 5 days/week for 4 weeks | - Potent antitumor activity- Decreased tumor growth- Reduced lung and peritoneal metastasis- Lower cell proliferation indices- Higher cell apoptosis- No significant weight loss or toxicity | [2][8] |

| Patient-Derived Xenograft (PDX) Mouse Model | Colorectal Cancer (CRC) | 10 mg/kg | Reduced tumor growth | [1] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Autoimmune Disease | Daily intraperitoneal injection (dosage not specified) | - Significantly reduced disease severity- Lower cumulative clinical score- Significantly fewer CD45+, CD4+, and CD8+ cell infiltrates in the spinal cord | [9][10] |

Table 2: In Vivo Efficacy of LY345899. This table summarizes the preclinical in vivo studies demonstrating the therapeutic potential of LY345899 in cancer and autoimmune disease models.

Signaling Pathways and Experimental Workflows

The inhibition of MTHFD1 and MTHFD2 by LY345899 has significant downstream effects on cellular signaling and metabolism. The following diagrams, generated using the DOT language, illustrate these pathways and typical experimental workflows.

Figure 1: One-Carbon Metabolism and LY345899 Inhibition. This diagram illustrates the central role of MTHFD1 and MTHFD2 in cytosolic and mitochondrial one-carbon metabolism, respectively, and the inhibitory action of LY345899.

Figure 2: Preclinical Workflow for LY345899. This diagram outlines a typical experimental workflow for the preclinical evaluation of LY345899, from initial in vitro characterization to in vivo efficacy studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of LY345899.

In Vitro Assays

1. MTHFD1/2 Enzymatic Assay

-

Objective: To determine the in vitro inhibitory activity (IC50) of LY345899 against recombinant human MTHFD1 and MTHFD2.

-

Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the NAD(P)+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 10-formyltetrahydrofolate, which results in the production of NAD(P)H. The increase in NAD(P)H is quantified by measuring the absorbance or fluorescence.

-

Materials:

-

Recombinant human MTHFD1 and MTHFD2 enzymes.

-

Assay Buffer: Typically 100 mM Tris-HCl (pH 8.0), 200 mM KCl, 10 mM MgCl2.

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).

-

Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.

-

LY345899 stock solution (in DMSO).

-

96- or 384-well microplates.

-

Spectrophotometer or fluorometer.

-

-

Procedure:

-

Prepare serial dilutions of LY345899 in DMSO.

-

In each well of the microplate, add the assay buffer, the respective enzyme (MTHFD1 or MTHFD2), and the cofactor (NADP+ or NAD+).

-

Add LY345899 or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (CH2-THF).

-

Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time.

-

Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a suitable sigmoidal model.

-

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding and target engagement of LY345899 with MTHFD1/2 in a cellular context.

-

Principle: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures the shift in the melting temperature of the target protein in the presence of the ligand.

-

Materials:

-

Cancer cell line expressing MTHFD1 and MTHFD2 (e.g., HCT116, SW620).

-

LY345899 stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

PCR tubes or 96-well PCR plate.

-

Thermocycler.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibodies against MTHFD1 and MTHFD2.

-

-

Procedure:

-

Treat cultured cells with LY345899 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

-

Analyze the amount of soluble MTHFD1 and MTHFD2 in the supernatant at each temperature by Western blotting.

-

Generate melting curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of LY345899 indicates target engagement.

-

In Vivo Models

1. Colorectal Cancer Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of LY345899.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Models:

-

Cell Line-Derived Xenograft (CDX): Subcutaneous injection of human colorectal cancer cell lines (e.g., SW620, LoVo).

-

Patient-Derived Xenograft (PDX): Subcutaneous implantation of fresh tumor tissue fragments from colorectal cancer patients.

-

-

Procedure:

-

Tumor Implantation:

-

For CDX models, inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.

-

For PDX models, surgically implant small fragments of patient tumor tissue subcutaneously.

-

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

LY345899 Administration: Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week, for 4 weeks. The control group receives the vehicle.[2]

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice. Observe for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). For metastasis studies, examine relevant organs (e.g., lungs, peritoneum) for metastatic nodules.

-

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To assess the therapeutic potential of LY345899 in a preclinical model of multiple sclerosis.

-

Animal Model: C57BL/6 mice.

-

Induction of EAE:

-

Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.

-

-

Procedure:

-

Treatment: Begin daily intraperitoneal injections of LY345899 or vehicle (DMSO) at the onset of clinical signs or prophylactically.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Endpoint Analysis: At the end of the study (e.g., day 26), euthanize the mice and collect spinal cords for immunohistochemical analysis of immune cell infiltration (e.g., CD45, CD4, CD8).[10]

-

Conclusion

LY345899 has demonstrated significant preclinical activity as a dual inhibitor of MTHFD1 and MTHFD2. Its ability to disrupt one-carbon metabolism, induce oxidative stress, and inhibit the proliferation of rapidly dividing cells provides a strong rationale for its investigation in cancer therapy. Furthermore, its immunomodulatory effects in a preclinical model of autoimmune disease suggest a broader therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the preclinical applications of LY345899 and other inhibitors of one-carbon metabolism.

References

- 1. LY345899 - Applications - CAT N°: 36627 [bertin-bioreagent.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies

Topic: LY345899 and Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonist Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that the compound LY345899 is not a metabotropic glutamate receptor (mGluR) agonist, but rather a well-characterized inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1/2). This document is structured to address the user's interest in mGluR agonist protocols by first providing detailed experimental procedures for a generic mGluR agonist. Subsequently, it will provide a factually accurate application note for LY345899, detailing its mechanism as an MTHFD1/2 inhibitor and the corresponding in vitro protocols.

Part 1: In Vitro Experimental Protocols for a Generic Metabotropic Glutamate Receptor (mGluR) Agonist

This section details common in vitro assays to characterize the activity of a putative Group I mGluR agonist. Group I mGluRs (mGluR1 and mGluR5) couple to Gαq/11 G-proteins, leading to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), which can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Signaling Pathway for Group I mGluR Agonists

Experimental Protocols for mGluR Agonist Activity

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[1][2][3]

Principle: Cells expressing the target mGluR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, IP3-mediated calcium release from the endoplasmic reticulum leads to an increase in intracellular free calcium, which binds to the dye, causing a detectable increase in fluorescence.

Protocol:

-

Cell Culture: Seed HEK293 or CHO cells stably or transiently expressing the mGluR of interest into black-walled, clear-bottom 96- or 384-well plates. Culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

-

Compound Preparation: Prepare serial dilutions of the test agonist in the assay buffer.

-

Fluorescence Measurement:

-

Place the assay plate into a fluorescence plate reader (e.g., FLIPR).

-

Record a baseline fluorescence reading for a few seconds.

-

Add the agonist dilutions to the wells.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., at 488 nm excitation and 525 nm emission) for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

This assay provides a more stable and cumulative measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream metabolite of IP3.[4][5]

Principle: IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the enzyme that degrades IP1 is inhibited, leading to the accumulation of IP1 in the cell. This accumulation can be measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Protocol:

-

Cell Culture and Plating: Seed cells expressing the target mGluR into a suitable multi-well plate (e.g., 384-well).

-

Transfection (if applicable): For receptors that do not naturally couple to the Gq pathway, cells can be co-transfected with a chimeric Gα protein to redirect signaling.

-

Agonist Stimulation:

-

Remove the culture medium.

-

Add a stimulation buffer containing LiCl and the desired concentrations of the test agonist.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the detection reagents provided in a commercial IP-One HTRF kit. These reagents typically include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

-

Incubate for 1 hour at room temperature in the dark.

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced.